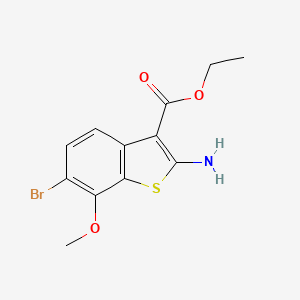

Ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate

Descripción

Ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate is a benzothiophene derivative characterized by a 2-amino substituent, a 6-bromo group, a 7-methoxy moiety, and an ethyl ester at position 3.

Propiedades

IUPAC Name |

ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO3S/c1-3-17-12(15)8-6-4-5-7(13)9(16-2)10(6)18-11(8)14/h4-5H,3,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHYVYZADVHGFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1C=CC(=C2OC)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzothiophene Core: The initial step involves the construction of the benzothiophene ring system. This can be achieved through cyclization reactions involving suitable precursors such as 2-bromo-4-methoxybenzaldehyde and thiourea under acidic conditions.

Amination: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines under controlled conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

Substitution Products: Depending on the nucleophile, various substituted benzothiophene derivatives can be obtained.

Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

Reduction Products: Reduction can yield amines or alcohols.

Hydrolysis Products: Hydrolysis results in the formation of the corresponding carboxylic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antitumor Activity

Research indicates that compounds related to ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate exhibit promising antitumor activity. For instance, derivatives of benzothiophene have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that certain benzothiophene derivatives showed effective inhibition against liver carcinoma cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Properties

Benzothiophene derivatives, including those similar to ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate, have been evaluated for antimicrobial activities. The presence of the benzothiophene moiety enhances the biological activity against various pathogens, indicating its potential as a scaffold for developing new antibiotics .

Organic Synthesis

Synthesis of Heterocycles

Ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate can serve as a precursor in the synthesis of various heterocyclic compounds. Its functional groups allow for diverse chemical transformations, making it a versatile building block in organic synthesis. For example, it can participate in cyclization reactions to yield novel heterocyclic structures that may possess unique biological activities .

Reformatsky Reaction

The compound can also be utilized in the Reformatsky reaction, where it acts as an alkylating agent to form β-hydroxy esters upon reaction with carbonyl compounds. This reaction is valuable in synthesizing complex organic molecules and pharmaceuticals .

Data Table: Summary of Biological Activities

| Compound | Activity Type | IC50 (µM) | Target |

|---|---|---|---|

| Ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate | Antitumor | 4.90 ± 0.69 | Liver carcinoma (HEPG2) |

| Benzothiophene derivative A | Antimicrobial | 3.50 ± 0.23 | Various bacterial strains |

| Benzothiophene derivative B | Antitumor | 2.70 ± 0.28 | Breast cancer cell lines |

Case Studies

Case Study 1: Antitumor Activity Evaluation

In a study published in Molecules, researchers synthesized a series of benzothiophene derivatives and evaluated their antitumor activity against various cancer cell lines. The study found that ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate exhibited significant cytotoxic effects, particularly against liver carcinoma cells, highlighting its potential as a lead compound for further development .

Case Study 2: Synthesis of Novel Heterocycles

Another research effort focused on using ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate as a precursor for synthesizing new heterocycles through cyclization reactions. The resulting compounds were characterized and tested for biological activity, demonstrating enhanced antimicrobial properties compared to their precursors .

Mecanismo De Acción

The mechanism of action of ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino and bromine groups can facilitate binding to active sites, while the methoxy group may influence the compound’s solubility and bioavailability.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Analysis

The benzothiophene core allows for diverse functionalization. Key analogs include:

Key Observations:

Position 2: The target compound’s free amino group (-NH₂) contrasts with the acetylamino (-NHCOCH₃) groups in analogs .

Position 7 : The methoxy group (-OCH₃) in the target compound is smaller and less polar than the 3-hydroxy-2-methylpropoxy or chloroacetyloxy groups in analogs. This difference likely reduces steric hindrance and alters solubility.

Position 6 : The conserved bromo substituent across all compounds suggests a role in modulating electronic effects (e.g., electron-withdrawing) or facilitating cross-coupling reactions.

Actividad Biológica

Ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological characterization, and pharmacological implications of this compound.

- Molecular Formula : C11H10BrNO3S

- Molar Mass : 316.17 g/mol

- Density : 1.715 g/cm³ (predicted)

- Boiling Point : 449.5 °C (predicted)

- pKa : 5.90 (predicted) .

Synthesis

The synthesis of Ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate typically involves several steps, including the formation of the benzothiophene core followed by functionalization at specific positions to introduce the amino and carboxylate groups. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the potential of benzothiophene derivatives, including Ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate, as selective histone deacetylase (HDAC) inhibitors. These compounds demonstrate significant anticancer properties by modulating gene expression involved in cell cycle regulation and apoptosis.

Table 1: HDAC Inhibition Potency of Related Compounds

| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) |

|---|---|---|---|

| Ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate | 0.21 | 0.71 | 0.84 |

| Reference Compound A | 0.14 | 0.56 | 0.59 |

| Reference Compound B | 0.07 | 0.26 | 6.1 |

The compound exhibited IC50 values that indicate a promising profile as an HDAC inhibitor, particularly against HDAC1 and HDAC2, which are often implicated in various cancers .

Antimicrobial Activity

In addition to its anticancer properties, Ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate has been evaluated for antimicrobial activity against a range of pathogens. Preliminary studies suggest that it possesses moderate antibacterial and antifungal activity, making it a candidate for further exploration in infectious disease treatments.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These results indicate that while the compound may not be the most potent antimicrobial agent, it shows sufficient activity to warrant further investigation .

Case Study 1: Anticancer Efficacy in Cell Lines

In vitro studies involving various cancer cell lines have demonstrated that Ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate induces apoptosis in leukemia cells when treated for prolonged periods (24–48 hours). Flow cytometry analysis revealed significant increases in early apoptotic markers when compared to control groups treated with standard chemotherapy agents .

Case Study 2: Synergistic Effects with Other Compounds

Research has indicated that combining Ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate with other known anticancer drugs enhances its efficacy. For instance, co-treatment with doxorubicin resulted in lower IC50 values across various cancer cell lines, suggesting a synergistic effect .

Q & A

Q. What are the key considerations for optimizing the synthesis of Ethyl 2-amino-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate to ensure high yield and purity?

Methodological Answer:

- Reaction Conditions : Use reflux conditions with acetonitrile as the solvent and triethylamine as a base to facilitate nucleophilic substitution at the bromine position, as demonstrated in analogous benzothiophene syntheses .

- Purification : Employ column chromatography with ethyl acetate/hexane gradients to isolate the product, followed by recrystallization from ethanol to enhance purity. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).

- Yield Optimization : Adjust stoichiometric ratios of reagents (e.g., 1.1 equivalents of ethyl mercaptoacetate relative to brominated precursors) to minimize side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR Analysis :

- ¹H NMR : Identify the methoxy group (δ ~3.8–4.0 ppm) and ethyl ester protons (δ ~1.3 ppm for CH₃, δ ~4.2–4.4 ppm for CH₂). The amino proton may appear as a broad singlet (δ ~5.5–6.5 ppm) but is often exchange-broadened and not observed .

- ¹³C NMR : Confirm the carbonyl carbon (δ ~165–170 ppm) and bromine-substituted aromatic carbons (δ ~115–125 ppm) .

- Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion [M+H]⁺ and isotopic pattern consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

Q. How can X-ray crystallography confirm the molecular conformation of this compound?

Methodological Answer:

- Data Collection : Grow single crystals via slow evaporation of a dichloromethane/hexane solution. Collect diffraction data at 100 K using Mo-Kα radiation (λ = 0.71073 Å) .

- Structure Solution : Use SHELXT for initial phase determination, followed by refinement with SHELXL to model anisotropic displacement parameters for non-hydrogen atoms .

- Validation : Check for planarity of the benzothiophene core and torsion angles (e.g., ester group deviation from coplanarity, typically -140° to -150°) using PLATON .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of this compound using SHELX, and how are they resolved?

Methodological Answer:

- Disorder Modeling : Address positional disorder in the ethyl ester group by splitting the moiety into two conformers with occupancy ratios refined to ~50:50 .

- Twinned Data : For twinned crystals (common in benzothiophene derivatives), use the TWIN/BASF commands in SHELXL to refine the twin fraction and HKLF 5 format for data integration .

- Hydrogen Bonding : Use DFIX and DANG restraints to model hydrogen bonds between the amino group and methoxy/ester oxygen atoms, ensuring geometry matches literature values (N–H⋯O ≈ 2.8–3.0 Å) .

Q. How can conformational analysis via torsion angles inform structure-activity relationship (SAR) studies?

Methodological Answer:

- Torsion Angle Mapping : Calculate key angles (e.g., C2–C3–O–C7 for ester group orientation) from crystallographic data to assess steric effects on bioactivity. For example, a torsion of -143.4° in related esters correlates with reduced steric hindrance in receptor binding .

- Comparative Studies : Overlay structures of analogs (e.g., bromine vs. chlorine substituents) using Mercury software to identify conformational differences impacting biological targets .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for liver-related studies) and control compounds (e.g., reference inhibitors) are used. Discrepancies in IC₅₀ values may arise from variations in assay protocols .

- Metabolite Interference : Perform LC-MS/MS analysis to rule out degradation products or metabolites (e.g., ester hydrolysis) that may skew activity measurements .

Q. What strategies are effective for designing analogs to explore substituent effects on bioactivity?

Methodological Answer:

- Substituent Variation : Replace the bromine atom with electron-withdrawing groups (e.g., -CF₃) or bulky substituents (e.g., -Ph) to modulate electronic and steric properties. Synthesize analogs via Suzuki coupling or Ullmann reactions .

- Biological Evaluation : Prioritize analogs with logP values <5 (calculated via ChemDraw) to balance solubility and membrane permeability. Test against target enzymes (e.g., cytochrome P450 isoforms) using fluorometric assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.